ThyroxineAcyl-beta-D-Glucuronide

Description

Contextualization of Thyroxine Conjugates within Thyroid Hormone Metabolism Pathways

The metabolism of thyroid hormones is a complex process involving multiple pathways to ensure the precise regulation of their biological activity. The thyroid gland predominantly secretes thyroxine (T4), which is considered a prohormone. nih.gov The more biologically active form, triiodothyronine (T3), is primarily produced through the deiodination of T4 in peripheral tissues. nih.govpharmgkb.org This conversion is a critical activation step.

Beyond deiodination, another major set of metabolic pathways for thyroid hormones involves conjugation reactions. nih.govnih.gov These are typically Phase II biotransformation processes that increase the water solubility of the hormones, facilitating their excretion from the body. nih.govnih.gov The two main types of conjugation for thyroid hormones are sulfation and glucuronidation. nih.govnih.gov These reactions involve the attachment of a sulfate (B86663) or glucuronic acid molecule, respectively, to the phenolic hydroxyl group of the iodothyronine structure. nih.govnih.gov While deiodination is the primary pathway for regulating the bioavailability of T3, conjugation pathways like glucuronidation play a significant role in hormone clearance and homeostasis. pharmgkb.orgnih.gov

Significance of Glucuronidation as a Phase II Biotransformation Process for Endogenous Compounds

Glucuronidation is a major Phase II metabolic pathway for a wide variety of endogenous and exogenous compounds, including hormones, bilirubin, and drugs. nih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The primary function of glucuronidation is to attach a glucuronic acid moiety to a substrate, thereby increasing its polarity and water solubility. nih.govnih.gov This modification makes the resulting conjugate, such as Thyroxine Acyl-beta-D-Glucuronide, more readily excretable in bile and urine. nih.govnih.gov

Phase II reactions, including glucuronidation, generally lead to the inactivation of biologically active compounds. clinicalgate.com However, the glucuronide conjugates can sometimes act as a reservoir for the parent compound. pharmgkb.org In the gut, bacterial enzymes like β-glucuronidase can cleave the glucuronic acid, releasing the original hormone, which can then be reabsorbed into circulation, a process known as enterohepatic circulation. nih.gov

Overview of Thyroxine Acyl-beta-D-Glucuronide as a Key Endogenous Metabolite

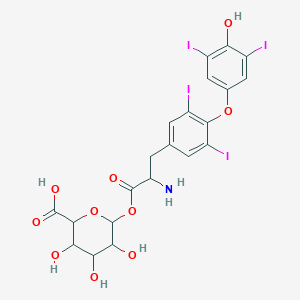

Thyroxine Acyl-beta-D-Glucuronide is formed when a glucuronic acid molecule is attached to the carboxyl group of the alanine (B10760859) side chain of thyroxine. nih.gov This specific type of glucuronidation is distinct from the more common phenolic glucuronidation that occurs on the hydroxyl group. researchgate.net The formation of this acyl glucuronide is a significant pathway for T4 metabolism. nih.gov

The liver is a primary site for the glucuronidation of thyroxine. nih.govnih.gov Several UGT enzymes are involved in this process, with UGT1A1 being a major contributor in the human liver. nih.govnih.gov Other UGT isoforms, such as UGT1A3, UGT1A8, UGT1A9, and UGT1A10, also exhibit activity towards thyroxine and are expressed in various tissues, including the jejunum and kidney. nih.govnih.gov The involvement of multiple UGTs in different tissues highlights the complexity and importance of this metabolic pathway.

The formation of Thyroxine Acyl-beta-D-Glucuronide facilitates the biliary excretion of T4, contributing to its clearance from the body. nih.govnih.gov It is estimated that about 20% of the daily production of T4 is excreted in the feces, likely following biliary excretion of its glucuronide conjugates. nih.gov

Historical Perspectives on the Identification and Characterization of Thyroxine Glucuronides

The understanding of thyroid hormone metabolism has evolved significantly over the decades. Thyroxine itself was first isolated in 1914 and synthesized in 1927. nih.gov The discovery of triiodothyronine (T3) in 1952 was a major breakthrough, establishing it as a more potent thyroid hormone. nih.gov

The concept of peripheral conversion of T4 to T3 was demonstrated in the 1970s, solidifying the role of deiodination in thyroid hormone activation. nih.govthyroid.org Around the same period, the importance of conjugation reactions, including glucuronidation, as pathways for thyroid hormone metabolism and elimination began to be recognized. Early studies in rats showed that various substances could increase the biliary clearance of T4, suggesting the induction of metabolic enzymes. oup.com

Further research focused on identifying the specific enzymes responsible for thyroxine glucuronidation. Studies using rat liver microsomes helped to characterize the enzymatic process and differentiate the UGT isozymes involved in the glucuronidation of T4 versus T3. oup.comoup.com It was observed that T4 glucuronidation was impaired in Gunn rats, which have a genetic defect in certain UGT enzymes, providing strong evidence for the role of these specific enzymes. oup.com The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS), has been instrumental in separating and definitively identifying different glucuronide conjugates of thyroid hormones, including the acyl and phenolic forms. nih.govresearchgate.net

Detailed Research Findings

The glucuronidation of thyroxine is a complex process involving multiple enzymes and tissues. The table below summarizes the key UDP-glucuronosyltransferase (UGT) isoforms involved and their primary locations.

| UGT Isoform | Primary Tissue Location(s) | Role in Thyroxine Glucuronidation |

| UGT1A1 | Liver, Jejunum | A major enzyme responsible for T4 glucuronidation in the liver. nih.govnih.gov |

| UGT1A3 | Liver, Jejunum | Shows high activity towards T4. nih.govnih.gov |

| UGT1A8 | Jejunum | Plays a significant role in the glucuronidation of T4 in the jejunum. nih.govnih.gov |

| UGT1A9 | Liver, Kidney | Contributes to T4 glucuronidation in the liver and kidney. nih.govnih.gov |

| UGT1A10 | Jejunum, Kidney | Involved in T4 glucuronidation in the jejunum and kidney. nih.gov |

Kinetic studies have provided insights into the efficiency of thyroxine glucuronidation in different tissues.

| Tissue Microsomes | Michaelis-Menten Constant (Km) (μM) | Maximum Velocity (Vmax) (pmol/min/mg) |

| Human Liver | 85.9 | 133.4 |

| Human Jejunum | 24.2 | 184.6 |

| Human Kidney | 53.3 | 22.6 |

Data from a study on the characterization of thyroxine glucuronidation in human microsomes. nih.gov

Properties

Molecular Formula |

C21H19I4NO10 |

|---|---|

Molecular Weight |

953.0 g/mol |

IUPAC Name |

6-[2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32) |

InChI Key |

HMTFXPJOBPIOIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N |

Origin of Product |

United States |

Enzymatic Biosynthesis and Mechanistic Glycosylation of Thyroxineacyl Beta D Glucuronide

UDP-Glucuronosyltransferase (UGT) Isoform Involvement in Thyroxine Glucuronidation

The enzymatic conjugation of thyroxine with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes play a crucial role in the metabolism and detoxification of a wide array of endogenous and exogenous compounds.

Identification and Characterization of Specific UGT Isoforms Catalyzing Thyroxine Acyl-beta-D-Glucuronide Formation

In vitro studies utilizing human liver microsomes and recombinant UGT enzymes have been instrumental in identifying the specific isoforms responsible for the formation of Thyroxine Acyl-beta-D-Glucuronide. nih.govdoi.org Research has shown that while multiple UGTs can catalyze the glucuronidation of thyroxine at its phenolic hydroxyl group, the formation of the acyl glucuronide is more specific. nih.gov

Studies using a panel of recombinant human UGT isoforms have identified UGT1A3 as the primary enzyme responsible for catalyzing the formation of T4 acyl glucuronide. nih.govdoi.org While other isoforms like UGT1A1, UGT1A8, UGT1A9, and UGT1A10 show activity towards thyroxine, their primary contribution is towards the formation of the phenolic glucuronide. nih.govnih.govnih.gov In human liver microsomes, the formation of T4 acyl glucuronide is a prominent metabolic pathway. nih.gov Comparative studies have revealed that acyl glucuronidation of T4 is highest in humans compared to other species like mice and rats. nih.gov

Table 1: UGT Isoforms Involved in Thyroxine Glucuronidation

| UGT Isoform | Primary Role in T4 Glucuronidation | Key Findings from In Vitro Studies |

|---|---|---|

| UGT1A3 | Major catalyst for T4 Acyl-beta-D-Glucuronide formation | Demonstrated as the primary isoform for acyl glucuronidation in studies with recombinant enzymes. nih.govdoi.org |

| UGT1A1 | Primarily forms T4 phenolic glucuronide, but also contributes to overall T4 glucuronidation. | Activity in human liver microsomes correlates with T4 glucuronidation. nih.govnih.govresearchgate.net |

| UGT1A8 | High activity in forming T4 phenolic glucuronide. | Identified as a key enzyme in T4 phenolic glucuronidation. nih.govnih.gov |

| UGT1A9 | Contributes to T4 phenolic glucuronidation. | Shows definite activity for T4 glucuronidation. nih.gov |

| UGT1A10 | High activity in forming T4 phenolic glucuronide. | Identified as a key enzyme in T4 phenolic glucuronidation. nih.govnih.gov |

| UGT2B4 | Contributes to T4 phenolic glucuronidation. | Detected activity towards T4 phenolic glucuronide formation. nih.gov |

Enzymatic Kinetics and Substrate Specificity of Relevant UGTs for Thyroxine Conjugation

The enzymatic kinetics of thyroxine glucuronidation reveal important aspects of the substrate specificity of the involved UGT isoforms. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters in understanding these kinetics.

Studies have determined the kinetic parameters for T4 glucuronidation in various human tissues. For instance, human liver microsomes exhibit a Km value of 85.9 µM and a Vmax of 133.4 pmol/min/mg for thyroxine glucuronidation. nih.gov In contrast, jejunum microsomes show a lower Km (24.2 µM) and a higher Vmax (184.6 pmol/min/mg), while kidney microsomes have a Km of 53.3 µM and a lower Vmax (22.6 pmol/min/mg). nih.gov These differences suggest tissue-specific variations in the efficiency of thyroxine glucuronidation.

The pH of the incubation environment also influences the type of glucuronide formed. The formation of T4 acyl glucuronide is favored at a slightly acidic pH of 6.8, whereas the formation of the phenolic glucuronide is favored at a more neutral pH of 7.4. nih.govdoi.org This pH-dependent activity further highlights the distinct mechanisms and enzymatic preferences for the two types of glucuronidation.

In terms of substrate specificity, UGT enzymes generally exhibit broad and sometimes overlapping substrate preferences. nih.gov However, the specific catalysis of T4 acyl glucuronidation by UGT1A3 suggests a higher degree of specificity for this particular reaction. nih.gov The competitive inhibition of UGT1A1 by levothyroxine further indicates that thyroxine is a substrate for this enzyme, with an inhibition kinetic parameter (Ki) of 1 μM. latamjpharm.org

Molecular Mechanisms of Acyl Glucuronide Formation from Thyroxine

The formation of an acyl glucuronide involves the conjugation of the carboxylic acid group of thyroxine with glucuronic acid, which is donated by the co-substrate UDP-glucuronic acid (UDPGA). rsc.org This reaction is catalyzed by UGTs, which are membrane-bound enzymes. rsc.org

The proposed mechanism for acyl glucuronide formation involves a nucleophilic attack. The carboxylate group of thyroxine acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA. This results in the formation of a β-D-glucuronide linkage and the release of UDP.

Acyl glucuronides are known to be reactive metabolites. researchgate.netnih.govhyphadiscovery.com They can undergo intramolecular acyl migration, where the acyl group moves from the 1-O-β position to other hydroxyl groups on the glucuronic acid ring. rsc.orgresearchgate.net This can lead to the formation of various positional isomers. rsc.org Furthermore, the open-chain aldehyde form of the glucuronic acid moiety can react with proteins, forming Schiff bases and potentially leading to the formation of stable protein adducts through Amadori rearrangement. researchgate.net

Cellular and Subcellular Localization of Thyroxine Acyl-beta-D-Glucuronide Biosynthesis

The biosynthesis of Thyroxine Acyl-beta-D-Glucuronide occurs primarily in tissues where UGT enzymes are expressed. The liver is a major site of this metabolic process, as it has high concentrations of the relevant UGT isoforms. nih.govnih.govresearchgate.net Other tissues, such as the jejunum and kidney, also contribute to thyroxine glucuronidation. nih.gov

At the subcellular level, UGT enzymes are predominantly located in the endoplasmic reticulum (ER) of cells. nih.govyoutube.com The active site of the UGTs faces the lumen of the ER. This localization is crucial for the enzyme to access its lipophilic substrates, like thyroxine, which can diffuse into the ER membrane. The co-substrate, UDPGA, is transported into the ER lumen from the cytosol. Following conjugation, the more water-soluble Thyroxine Acyl-beta-D-Glucuronide can then be transported out of the cell for excretion.

Regulation of UGT Activity Affecting Thyroxine Acyl-beta-D-Glucuronide Production

The production of Thyroxine Acyl-beta-D-Glucuronide is influenced by the regulation of UGT activity. This regulation can occur at both the transcriptional and post-translational levels.

Transcriptional and Post-Translational Modulations of UGT Expression

The expression of UGT genes is subject to regulation by various nuclear receptors, which can be activated by endogenous and exogenous compounds. This can lead to the induction or suppression of UGT expression, thereby altering the rate of thyroxine glucuronidation. Interindividual differences in T4 glucuronidation activity have been observed and are closely correlated with the expression levels of UGT1A1 and UGT1A3 in individual human livers. nih.gov Genetic polymorphisms in UGT genes can also lead to variations in enzyme activity, contributing to interindividual differences in thyroxine metabolism. nih.govnih.gov

Post-translational modifications of UGT enzymes can also modulate their activity. While specific post-translational modifications affecting the UGTs involved in thyroxine acyl glucuronidation are not extensively detailed in the provided context, it is a known mechanism for regulating enzyme function in general. nih.gov For example, factors like the phosphorylation state or glycosylation of the UGT protein could potentially influence its catalytic efficiency and stability.

Influence of Endogenous Factors on UGT-Mediated Glucuronidation

The enzymatic activity of UGTs responsible for thyroxine glucuronidation is subject to modulation by various endogenous substances. This regulation can occur through inhibition or induction of the UGT enzymes, thereby affecting the rate of thyroxine clearance and influencing thyroid hormone homeostasis. nih.govnih.gov

Inhibition: Several endogenous compounds can act as inhibitors of specific UGT isoforms involved in T4 glucuronidation. For example, bilirubin, a breakdown product of heme, is a known inhibitor of UGT1A1, the same enzyme that plays a role in its own conjugation and is also involved in T4 glucuronidation. nih.gov Similarly, the steroid hormone β-estradiol can moderately inhibit the activity of UGT1A1 and UGT1A9. nih.gov

Interestingly, thyroxine itself can act as a competitive inhibitor for several UGT isoforms. nih.govlatamjpharm.org Studies have demonstrated that T4 competitively inhibits the activity of UGT1A1, UGT1A3, UGT1A7, and UGT1A10. nih.gov This suggests a potential for substrate inhibition at high concentrations and complex interactions when other substrates for these enzymes are present. The inhibition constant (Ki) for levothyroxine (a synthetic form of T4) against UGT1A1 has been calculated to be as low as 1.0 µM, indicating a strong potential for inhibition. latamjpharm.org

Induction and Systemic Effects: The expression and activity of UGT enzymes can be upregulated by certain endogenous molecules and physiological states, a process known as induction. Increased UGT activity leads to enhanced glucuronidation of thyroxine, which can lower circulating T4 levels. nih.gov This reduction in serum T4 can trigger a compensatory response from the hypothalamic-pituitary-thyroid axis, leading to an increase in thyroid-stimulating hormone (TSH) secretion. nih.gov Prolonged TSH stimulation can have further physiological effects on the thyroid gland.

Table 2: Influence of Endogenous Factors on UGT-Mediated Thyroxine Glucuronidation

| Endogenous Factor | UGT Isoform(s) Affected | Type of Influence | Effect on T4 Glucuronidation | Reference(s) |

|---|---|---|---|---|

| Bilirubin | UGT1A1 | Inhibition | Moderate Inhibition | nih.gov |

| β-Estradiol | UGT1A1, UGT1A9 | Inhibition | Moderate Inhibition | nih.gov |

| Thyroxine (T4) | UGT1A1, UGT1A3, UGT1A7, UGT1A10 | Competitive Inhibition | Inhibition | nih.gov, latamjpharm.org |

| Thyroid-Stimulating Hormone (TSH) | (Systemic effect) | Indirect Induction | Increased T4 glucuronidation secondary to feedback mechanisms | nih.gov |

Metabolic Fate and Biotransformation Pathways of Thyroxineacyl Beta D Glucuronide

Enterohepatic Recirculation of Thyroxine and its Glucuronide Conjugates (e.g., in animal models)

Enterohepatic recirculation is a significant process that prolongs the systemic exposure to thyroxine. This cycle involves the excretion of thyroxine glucuronides into the bile, followed by their hydrolysis in the intestine and subsequent reabsorption of the liberated thyroxine. nih.goveur.nl

In animal models such as rats, thyroxine glucuronides are excreted from the liver into the small intestine via the bile. In the intestine, these conjugates are hydrolyzed, releasing the free, unconjugated thyroxine. Being more lipid-soluble than its glucuronide conjugate, the free thyroxine is then reabsorbed through the intestinal wall into the portal circulation, which transports it back to the liver. From the liver, it can re-enter systemic circulation. Studies in rats have demonstrated that the intestine acts as a significant reservoir for thyroid hormones.

The process of enterohepatic circulation can be influenced by various factors. For example, in Gunn rats, which have deficient transferase activities, the biliary excretion of T3 is reduced compared to normal rats. eur.nl

Data Tables

Table 1: Species-Specific Differences in Thyroxine Glucuronidation in Liver Microsomes

| Species | Acyl Glucuronidation of T4 | Phenolic Glucuronidation of T4 |

| Human | Highest | Higher than acyl glucuronidation |

| Mouse | Lowest | Highest |

| Rat | - | - |

| Monkey | - | Lowest for both T4 and T3 |

Source: nih.gov

Further Metabolic Transformations Beyond Glucuronidation and Deglucuronidation

The primary metabolic fate of Thyroxine Acyl-beta-D-Glucuronide itself is hydrolysis, a deconjugation process that cleaves the glucuronic acid moiety from the parent thyroxine molecule. This reaction, which can be influenced by pH, regenerates free thyroxine. Once liberated, this thyroxine re-enters the systemic metabolic pool and becomes a substrate for the same biotransformation pathways as the originally secreted hormone. Direct oxidation or reduction of the intact acyl glucuronide conjugate is not considered a well-documented metabolic route. The significant subsequent transformations of the regenerated thyroxine are detailed below.

Deiodination: The most crucial metabolic pathway for thyroid hormones is deiodination, which regulates their biological activity. nih.govpharmgkb.org This process is catalyzed by a family of enzymes known as deiodinases. nih.gov

Activation: Outer ring deiodination (ORD) is performed by Type 1 (D1) and Type 2 (D2) deiodinases, which remove an iodine atom from the outer ring of thyroxine to produce the more biologically potent hormone, triiodothyronine (T3). nih.govnih.gov

Inactivation: Inner ring deiodination (IRD) is catalyzed by Type 3 (D3) deiodinase, which removes an iodine atom from the inner ring of thyroxine to form reverse triiodothyronine (rT3), an inactive metabolite. nih.govnih.govyoutube.com T3 can also be inactivated to 3,3'-diiodothyronine (B1196669) (T2) via IRD. nih.gov

Sulfation: Following deconjugation from the glucuronide form, the regenerated thyroxine can undergo another Phase II conjugation reaction: sulfation. nih.govclinicalgate.com This reaction, catalyzed by sulfotransferases, attaches a sulfate (B86663) group to the phenolic hydroxyl group. clinicalgate.com Sulfation is generally considered an inactivating pathway as the resulting conjugates are biologically inactive. clinicalgate.com However, sulfation can significantly accelerate deiodination, thereby playing a regulatory role in thyroid hormone metabolism. pharmgkb.orgnih.gov

Side-Chain Oxidation and Decarboxylation: The alanine (B10760859) side chain of the thyroxine molecule can be metabolically altered. Through processes of oxidative deamination and decarboxylation, thyroxine can be converted to its acetic acid analogue, tetraiodothyroacetic acid (Tetrac). nih.govclinicalgate.com While considered a minor pathway in normal physiology, the resulting metabolites like Tetrac have their own biological profiles and receptor affinities. nih.gov

Ether Link Cleavage: A less common metabolic route involves the cleavage of the ether bond that links the two iodinated phenyl rings of the thyronine structure. pharmgkb.orgnih.gov This pathway is typically minor but may gain importance under specific conditions, such as during severe infections, where it might contribute to the breakdown of the hormone. pharmgkb.org

The table below summarizes the key metabolic pathways that thyroxine can undergo after its release from the acyl glucuronide conjugate.

| Metabolic Pathway | Enzymes/Process | Key Metabolites | Primary Function |

| Deiodination | Deiodinases (D1, D2, D3) | Triiodothyronine (T3), Reverse Triiodothyronine (rT3) | Activation and Inactivation |

| Sulfation | Sulfotransferases | Thyroxine Sulfate | Inactivation & Facilitation of further deiodination |

| Side-Chain Modification | Oxidative Deamination, Decarboxylation | Tetraiodothyroacetic acid (Tetrac) | Formation of acetic acid analogues |

| Ether Link Cleavage | Enzymatic Cleavage | - | Minor degradation pathway |

Advanced Analytical Methodologies for Thyroxineacyl Beta D Glucuronide Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Thyroxine Acyl-beta-D-Glucuronide from complex mixtures, enabling its accurate measurement and further structural analysis. The separation of the acyl glucuronide from the phenolic glucuronide is a key challenge addressed by these methods. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for Glucuronide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thyroid hormone glucuronides. Method development focuses on achieving sufficient resolution between the target analyte, its isomers, and the parent hormone. Reversed-phase HPLC is commonly employed for this purpose. nih.gov

Early methods utilized radiolabeled thyroxine to facilitate detection, describing a sensitive HPLC approach with on-line radiochemical detection for determining [¹²⁵I]thyroxine glucuronide. nih.gov This method involved direct injection of sample supernatants and had a total analysis time of 30 minutes, demonstrating its suitability for measuring enzyme activity related to glucuronidation. nih.gov Modern HPLC methods often serve as the separation front-end for mass spectrometry, requiring optimization for compatibility with ionization sources. thermofisher.comeuropa.eu The development of a robust HPLC method is critical, as some metabolites, like thyroxine glucuronide (T4G), have been observed to co-elute with other thyroid hormones such as reverse T3 (rT3) under certain conditions, necessitating further chromatographic refinement or additional separation steps. nih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Accucore C18, Luna Omega Polar C18) | thermofisher.comendocrine-abstracts.org |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with an acid modifier (e.g., 0.1% acetic acid or 0.05% orthophosphoric acid) | thermofisher.comresearchgate.net |

| Detection | UV (e.g., 225 nm) or coupled with Mass Spectrometry (MS) | researchgate.net |

| Analysis Time | Ranges from ~7 to 30 minutes depending on the complexity of the separation | nih.govendocrine-abstracts.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Quantification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the definitive and sensitive quantification of Thyroxine Acyl-beta-D-Glucuronide in biological matrices. nih.goveuropa.eu This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS methods have been specifically developed to separate and analyze both phenolic and acyl glucuronides of thyroxine. nih.goveuropa.eu

The sensitivity of LC-MS/MS allows for detection at very low concentrations, often in the picogram per milliliter (pg/mL) range, which is essential given the low physiological levels of many thyroid hormone metabolites. thermofisher.comthermofisher.com Quantification is typically achieved using selective reaction monitoring (SRM), which monitors specific precursor-to-product ion transitions, providing excellent specificity and minimizing interferences from the matrix. thermofisher.comthermofisher.com To improve accuracy and precision, stable isotope-labeled internal standards are often incorporated into the analytical workflow. endocrine-abstracts.orgnih.gov The development of these methods is crucial for studying the metabolic pathways of thyroid hormones, including the formation of acyl glucuronides. europa.eu

Optimization of Chromatographic Conditions for Thyroxine Acyl-beta-D-Glucuronide Resolution

Optimizing chromatographic conditions is critical for resolving Thyroxine Acyl-beta-D-Glucuronide from its structural isomer, Thyroxine Phenolic-beta-D-Glucuronide, and the parent compound, Thyroxine. A key parameter in this optimization is the pH of the mobile phase and the incubation medium. Research has shown that the formation of Thyroxine Acyl-beta-D-Glucuronide is favored at a lower pH (e.g., pH 6.8), whereas the formation of the phenolic glucuronide is favored at a more neutral pH (e.g., pH 7.4). nih.gov This pH-dependent stability and formation can be exploited during method development to improve separation.

Further optimization involves adjusting the mobile phase gradient, choice of organic solvent (methanol or acetonitrile), and column chemistry (e.g., different C18 phases). thermofisher.comendocrine-abstracts.org The goal is to achieve baseline separation of all relevant compounds. nih.gov For instance, a convenient and sensitive HPLC method was developed with a total analysis time of 30 minutes and a detection limit of 1 pmol for [¹²⁵I]thyroxine glucuronide, highlighting the results of successful optimization. nih.gov

Spectroscopic Approaches for Structural Elucidation and Confirmation

While chromatography separates the metabolite, spectroscopy is required for its unambiguous structural identification. Nuclear Magnetic Resonance and advanced Mass Spectrometry techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of metabolites. In the context of Thyroxine Acyl-beta-D-Glucuronide, NMR is essential for confirming the identity of the compound and, most importantly, for determining the precise location of the glucuronic acid conjugation.

To perform NMR analysis, the metabolite must first be isolated and purified in sufficient quantities, a task for which preparative HPLC is often used. nih.gov Although one study explicitly mentioned using an LC/MS method to collect the phenolic glucuronide of T4 for definitive characterization by NMR, the same principle applies directly to the acyl glucuronide. nih.gov By analyzing the ¹H and ¹³C NMR spectra, researchers can confirm the presence of both the thyroxine structure and the glucuronide moiety. Crucially, specific chemical shifts and correlations in 2D NMR spectra (like HMBC and NOESY) can establish the covalent bond between the carboxyl group of the thyroxine side chain and the C1 hydroxyl group of glucuronic acid, thus distinguishing the acyl-linked isomer from the phenol-linked isomer.

Advanced Mass Spectrometry Techniques (e.g., high-resolution MS/MS) for Metabolite Identification

Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for identifying and confirming the structure of Thyroxine Acyl-beta-D-Glucuronide. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental formula of the metabolite with a high degree of confidence. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the isolated precursor ion. The fragmentation pattern of Thyroxine Acyl-beta-D-Glucuronide is characteristic and can be used to confirm its identity. A typical fragmentation would involve the neutral loss of the glucuronic acid moiety (176 Da), yielding a fragment ion corresponding to the parent thyroxine molecule. The specific fragmentation pathways can help differentiate it from its phenolic isomer. LC-MS/MS methods often operate in both positive and negative electrospray ionization (ESI) modes to capture the most informative data for different metabolites. thermofisher.comoup.com

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | nih.govoup.com |

| Precursor Ion [M-H]⁻ | m/z 951.7 (Calculated for C₂₁H₁₉I₄NO₁₀) | caslab.com |

| Precursor Ion [M+H]⁺ | m/z 953.7 (Calculated for C₂₁H₁₉I₄NO₁₀) | caslab.com |

| Key MS/MS Transition | Loss of glucuronic acid moiety (-176 Da) | General knowledge |

| Mass Analyzer | Triple Quadrupole (QqQ), Orbitrap, QTRAP | thermofisher.comnih.govoup.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Glucuronide Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as fundamental analytical techniques for the structural elucidation and characterization of molecules, including Thyroxine Acyl-beta-D-Glucuronide. While often used in conjunction with more sensitive methods like mass spectrometry, they provide valuable information on the compound's functional groups and electronic transitions.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule. The parent compound, Thyroxine, exhibits distinct absorption maxima at approximately 212 nm, 224 nm, and 302 nm. sielc.com The specific absorbance profile can be influenced by the pH of the solvent or mobile phase. sielc.com For instance, a derivative UV spectrophotometric method developed for Levothyroxine Sodium, a synthetic form of thyroxine, utilized a wavelength of 253 nm for quantification in an alkaline solution (pH 11.2). researchgate.net When Thyroxine is conjugated with glucuronic acid to form Thyroxine Acyl-beta-D-Glucuronide, the resulting UV-Vis spectrum would be a composite of both the thyroxine and glucuronide chromophores. Analysis requires careful selection of a wavelength that provides optimal absorbance for the glucuronide conjugate, while considering that mobile phases and buffers can block wavelengths below 230 nm. sielc.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of functional groups within a molecule, providing a unique "fingerprint." For the parent molecule, Levothyroxine Sodium, Fourier Transform Infrared (FTIR) spectroscopy has been used for quantitative analysis, with the peak area corresponding to the C=C bond stretching, centered at 1409 cm⁻¹, being a key identifier. pensoft.net An IR spectrum of Thyroxine Acyl-beta-D-Glucuronide would be expected to show characteristic bands from both the thyroxine structure and the attached glucuronic acid moiety. This would include bands for the aromatic rings and C-I bonds of thyroxine, as well as the carboxyl group (C=O) and multiple hydroxyl (-OH) groups of the glucuronic acid. More advanced techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy have been used to differentiate between highly similar thyroid hormone isomers by analyzing their gas-phase deprotonated forms, highlighting the sensitivity of IR methods to subtle structural differences. nih.gov

Challenges and Methodological Considerations in Thyroxine Acyl-beta-D-Glucuronide Analysis

The analysis of Thyroxine Acyl-beta-D-Glucuronide is fraught with challenges, primarily due to the inherent instability of acyl glucuronides and the complexity of the biological matrices in which they are typically found.

Stability Issues of Acyl Glucuronides in Biological Matrices and Analytical Procedures

A primary challenge in the analysis of Thyroxine Acyl-beta-D-Glucuronide is its chemical instability. Acyl glucuronides are known to be reactive metabolites. nih.gov They are susceptible to two main degradation pathways:

Hydrolysis: The ester linkage between thyroxine and glucuronic acid can be cleaved, reverting the metabolite back to the parent drug, thyroxine.

Acyl Migration: The acyl group can migrate from the 1-beta-hydroxyl position of the glucuronic acid to adjacent hydroxyl groups (positions 2, 3, and 4), forming isomeric glucuronides. This process can lead to the formation of multiple peaks in chromatographic analysis, complicating quantification. nih.gov

This instability is highly pH-dependent. The compound's stability decreases in alkaline conditions. For example, one study reported the half-life of T4 acyl glucuronide to be 48 hours at a physiological pH of 7.4, which shortens to just 12 hours at a more alkaline pH of 8.5. To counteract this degradation, immediate sample stabilization is crucial. The most effective and widely used strategy is the acidification of the biological matrix (e.g., plasma, urine) to a pH below 4, typically by adding an acid like formic or acetic acid. This acidic environment significantly slows both hydrolysis and acyl migration.

Development of Robust Extraction and Sample Preparation Protocols

The accurate measurement of Thyroxine Acyl-beta-D-Glucuronide from complex biological samples like plasma, urine, or tissue homogenates is critically dependent on the extraction and sample preparation methodology. The goal is to efficiently isolate the analyte from interfering matrix components while preventing its degradation.

Several techniques have been developed:

Protein Precipitation (PPT): Often used as an initial step for plasma samples, PPT involves adding a cold, acidified organic solvent, such as acetonitrile, to precipitate proteins, which are then removed by centrifugation. Acetonitrile is often preferred over methanol as it is considered more inert and less likely to cause solvolysis of the acyl glucuronide.

Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than PPT. A method using weak anion exchange SPE has been successfully developed to simultaneously extract both thyroxine and its glucuronide from wastewater and sludge samples. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another effective method for sample purification. One protocol for cell culture media involves acidifying the sample and then performing two subsequent extractions with a mixture of 2-propanol and tert-butyl methyl ether (TBME). nih.gov

The optimization of these protocols, including the choice of solvents and pH, is essential for achieving high recovery and minimizing analyte degradation during sample processing.

Quantitative Accuracy and Precision in Complex Biological Samples

Achieving accurate and precise quantification of Thyroxine Acyl-beta-D-Glucuronide, especially at the low concentrations found in biological fluids, requires highly sensitive and selective analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov To achieve the highest levels of sensitivity and selectivity, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This technique involves monitoring specific precursor-to-product ion transitions that are unique to the target analyte, effectively filtering out background noise from the complex matrix.

The robustness of these quantitative methods is demonstrated by their validation parameters. For example, a method developed for analyzing Thyroxine-Glucuronide (T4-Glc) in wastewater solids showed excellent performance characteristics.

| Parameter | Value for T4-Glucuronide | Source |

|---|---|---|

| Method Limit of Quantification (Primary Wastewater) | 2.63 ng/g | researchgate.net |

| Method Limit of Quantification (Primary Suspended Solids) | 28.3 ng/g | researchgate.net |

| Intraday Precision (%RSD) | 6.5% | researchgate.net |

| Interday Precision (%RSD) | 5.7% | researchgate.net |

| Linearity (R²) | 0.9943 | researchgate.net |

| Overall Recovery (Primary Suspended Solids) | 95% | researchgate.net |

| Overall Recovery (Primary Wastewater) | 101% | researchgate.net |

Similarly, an LC-MS/MS method for thyroid metabolites in cell culture media demonstrated linearity over a range of 0.12-120 nM with R² values between 0.991 and 0.999 and lower limits of quantification ranging from 0.078 to 0.234 nM. nih.gov These data underscore the ability of modern analytical techniques to produce reliable quantitative results for Thyroxine Acyl-beta-D-Glucuronide, provided that the significant challenges of analyte stability and sample preparation are adequately addressed.

Biological and Physiological Research Implications of Thyroxineacyl Beta D Glucuronide

Role as a Transient Intermediate in Thyroid Hormone Homeostasis (e.g., in animal models)

In animal models, Thyroxine Acyl-beta-D-Glucuronide functions as a transient intermediate in the complex regulation of thyroid hormone levels. Glucuronidation is a major pathway for the metabolism and elimination of thyroxine. nih.gov Once formed in the liver, Thyroxine Acyl-beta-D-Glucuronide is readily excreted into the bile. nih.gov However, this does not always represent a permanent loss of the hormone from the body.

In Vitro Studies on the Interaction of Thyroxine Acyl-beta-D-Glucuronide with Biological Systems

In vitro research has been instrumental in characterizing the formation and potential interactions of Thyroxine Acyl-beta-D-Glucuronide at a molecular level. These studies provide insights into the enzymes involved and the chemical properties of the conjugate.

The formation of Thyroxine Acyl-beta-D-Glucuronide is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human liver microsomes and recombinant human UGTs have identified UGT1A3 as the primary enzyme responsible for the formation of T4 acyl glucuronide. nih.govdoi.org Other isoforms like UGT1A1, UGT1A4, and UGT2B7 show minor activity. doi.org The formation of the phenolic glucuronide of T4, in contrast, is catalyzed by a broader range of UGTs, including UGT1A1, UGT1A3, UGT1A8, and UGT1A10. nih.gov

Research has also focused on the induction of UGT enzymes that metabolize thyroxine. Studies in rat hepatocyte cultures have shown that exposure to various compounds can increase the activity of T4 UGTs. For instance, 3-methylcholanthrene (B14862) (MC), clofibrate (B1669205) (Cl), and dexamethasone (B1670325) (DEX) have all been shown to induce the glucuronidation of T4. nih.govresearchgate.net The combination of MC and Cl demonstrated an additive effect on enhancing T4 UGT activity. nih.govresearchgate.net Interestingly, while clofibrate is a known inducer of UGT1A1, its ability to enhance T4 glucuronidation suggests it may also induce other UGT isoforms involved in this process. nih.gov

Conversely, studies on the potential for Thyroxine Acyl-beta-D-Glucuronide itself to inhibit or induce enzymes are less common. However, the general reactivity of acyl glucuronides suggests they can covalently bind to proteins, including enzymes, potentially altering their function. nih.govresearchgate.net This raises the possibility that Thyroxine Acyl-beta-D-Glucuronide could modulate the activity of UGTs or other enzymes involved in its own metabolism or in broader metabolic pathways.

While glucuronidation is primarily viewed as a detoxification and elimination pathway, there is growing interest in whether the resulting conjugates possess biological activities of their own. For Thyroxine Acyl-beta-D-Glucuronide, research in this area is still emerging.

Acyl glucuronides are known to be chemically reactive metabolites. rsc.org They can undergo intramolecular rearrangement and can covalently bind to nucleophilic sites on proteins and other macromolecules. nih.govresearchgate.net This reactivity has been linked to idiosyncratic drug reactions for some carboxylic acid-containing drugs. researchgate.net The potential for Thyroxine Acyl-beta-D-Glucuronide to form adducts with cellular proteins in vitro has been considered, which could lead to altered protein function and downstream biological effects. nih.gov

However, specific cell-based assays demonstrating a distinct biological activity of Thyroxine Acyl-beta-D-Glucuronide beyond its role as a metabolic intermediate are limited in the current scientific literature. One study did show that glucuronidated thyroxine (T4G) and triiodothyronine (T3G) are taken up by H9c2(2-1) myotubes at a much higher rate than their unconjugated parent hormones. nih.gov These cells also possess β-glucuronidase activity, allowing them to regenerate the active hormones intracellularly. nih.gov This suggests a potential mechanism for tissue-specific delivery and action of thyroid hormones, where the glucuronide acts as a pro-hormone. nih.gov Further research using specific cell-based reporter assays is needed to fully elucidate any direct biological effects of Thyroxine Acyl-beta-D-Glucuronide. nih.govscbt.com

Comparative Metabolism Studies of Thyroxine Glucuronides Across Different Species and Models (e.g., animal studies)

Significant species differences exist in the metabolism of thyroxine, particularly in the extent and type of glucuronidation. These differences are crucial for the interpretation of animal study data and its extrapolation to human health.

In vitro studies using liver microsomes have revealed marked variations in the formation of thyroxine glucuronides among different species. For instance, acyl glucuronidation of T4 is highest in humans, whereas phenolic glucuronidation is more prominent in mice. nih.gov Rats also exhibit high rates of T4 glucuronidation. nih.gov The table below summarizes some of these observed differences.

| Species | Predominant T4 Glucuronidation Pathway | Reference(s) |

| Human | Acyl glucuronidation is higher than in other species; Phenolic glucuronidation is also significant. | nih.gov |

| Mouse | Phenolic glucuronidation is the highest among the species studied. | nih.gov |

| Rat | High T4 glucuronidation activity. | nih.gov |

| Dog | Lower T4 glucuronidation activity compared to humans, mice, and rats. | nih.gov |

| Monkey | Lowest T4 and T3 glucuronidation activity among the species studied. | nih.gov |

These species-specific patterns in UGT activity and the subsequent enterohepatic circulation of the glucuronides can lead to different pharmacokinetic profiles of thyroxine. nih.govmdpi.com For example, the higher rate of T4 glucuronidation in rats contributes to a more rapid clearance of the hormone compared to humans. Understanding these metabolic distinctions is essential for selecting appropriate animal models in thyroid research and for assessing the potential impact of compounds that may disrupt thyroid hormone homeostasis by altering glucuronidation pathways.

Research on the Potential of Thyroxine Acyl-beta-D-Glucuronide as a Biomarker in Experimental Models

The measurement of metabolites can serve as valuable biomarkers for assessing the status of physiological or pathological processes. In the context of thyroid function, there is ongoing research to identify novel biomarkers that can provide a more comprehensive picture of thyroid health and disease. nih.govnih.gov

While circulating levels of TSH, T4, and T3 are the standard clinical markers, there is interest in whether metabolites like Thyroxine Acyl-beta-D-Glucuronide could serve as sensitive indicators of altered thyroid hormone metabolism, particularly in experimental models of thyroid disruption. For example, exposure to certain chemicals can induce the UGT enzymes responsible for T4 glucuronidation, leading to increased formation and excretion of Thyroxine Acyl-beta-D-Glucuronide. nih.govresearchgate.net In such scenarios, an elevated level of this metabolite in bile or feces could potentially serve as a biomarker of exposure to a thyroid-disrupting compound.

However, the direct use of Thyroxine Acyl-beta-D-Glucuronide as a routine biomarker is not yet established. Several challenges exist, including the technical difficulty and cost of accurately measuring this specific metabolite in biological samples. researchgate.netnih.gov Current research often relies on sophisticated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.goveuropa.eu Furthermore, the transient nature of this intermediate and its involvement in the enterohepatic circulation could complicate the interpretation of its levels in different biological compartments. Despite these challenges, continued research in this area may yet validate the utility of Thyroxine Acyl-beta-D-Glucuronide as a specialized biomarker in toxicological studies or in the investigation of specific disorders of thyroid hormone metabolism.

Advanced Research Directions and Theoretical Frameworks

Computational Chemistry and Molecular Modeling of UGT-Thyroxine-Acyl-beta-D-Glucuronide Interactions

Computational approaches are indispensable for dissecting the interactions between UDP-glucuronosyltransferase (UGT) enzymes and thyroxine at an atomic level. These methods provide insights into the structural dynamics and energetic landscapes that are difficult to capture through experimental techniques alone.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a substrate, like thyroxine, to the active site of a UGT enzyme. While crystal structures for human UGTs are challenging to obtain due to their membrane-bound nature, homology modeling based on soluble plant and bacterial UGTs provides a structural basis for these simulations. nih.gov

MD simulations of related nuclear hormone receptors, such as the thyroid hormone receptor (TR), have revealed multiple potential pathways for ligand entry and exit. nih.gov These simulations show that significant conformational changes in the enzyme, such as the opening of specific helices (e.g., H2, H3, H8, H11, H12), are necessary for the ligand to access or leave the buried binding pocket. nih.gov It is hypothesized that similar dynamic processes govern the interaction of thyroxine with UGT enzymes.

Modeling studies of thyroid hormone analogues with other proteins, such as the integrin αvβ3, indicate that the hormone can fit into specific binding cavities, with most interactions occurring within a particular domain (in that case, the βA domain). nih.gov For UGTs, docking studies would aim to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the thyroxine molecule, stabilizing the enzyme-substrate complex for the glucuronidation reaction to occur at the carboxylic acid group, forming the acyl-glucuronide.

Table 1: Theoretical Interacting Domains and Residues in Hormone-Protein Binding This table, based on analogous protein modeling studies, illustrates the types of interactions computational methods can elucidate for UGT-thyroxine complexes.

| Interacting Protein/Domain | Ligand | Key Interacting Components | Simulation Finding |

| Thyroid Hormone Receptor α1 (TRα1) | 3,5,3'-triiodo-L-thyronine (T3) | Helices (H) 2, 3, 8, 11, 12; Omega-loop | Ligand dissociation occurs via multiple competing pathways involving the opening of helical structures. nih.gov |

| Integrin αvβ3 | Thyroxine (T4), Tetrac | βA Domain | The hormone binds within a cavity primarily interacting with the βA domain, near the RGD recognition site. nih.gov |

| Iodothyronine Deiodinase 3 (DIO3) | Thyroxine (T4) | Selenocysteine (Sec170), Phe258, Tyr257, Ala201 | MD simulations revealed a cryptic pocket around the active site Sec170, stabilized by hydrophobic residues, which accommodates T4. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Glucuronidation Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the biological activity of a chemical based on its molecular structure. For Thyroxine-Acyl-beta-D-Glucuronide, QSAR models can be developed to predict the rate and likelihood of thyroxine's glucuronidation by specific UGT isoforms.

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known glucuronidation rates. A mathematical model is then built to correlate these descriptors with the observed activity. For instance, a QSAR model developed for ligands of the thyroid hormone receptor β (THRβ) successfully predicted binding affinity with an external accuracy (R²) of 0.55 and classified compounds with an accuracy of 76%. nih.gov A similar approach for UGT-mediated glucuronidation would allow for the high-throughput screening of compounds, including thyroxine analogues or potential endocrine disruptors, to predict their interaction with UGT enzymes. nih.gov Key descriptors in such a model might include those related to the acidity of the carboxylic acid group, the steric hindrance around it, and the electronic properties of the diphenyl ether scaffold.

Integration with Systems Biology and Metabolomics Approaches

Systems biology integrates computational and experimental data to understand complex biological systems. When combined with metabolomics, it provides a holistic view of how thyroxine is processed, including the formation of Thyroxine-Acyl-beta-D-Glucuronide.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. frontiersin.org Untargeted metabolomics using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is particularly effective for identifying and quantifying a wide range of metabolites simultaneously, including thyroxine and its conjugates. frontiersin.orgnih.gov

Studies on patients with hypothyroidism undergoing levothyroxine treatment have utilized metabolomics to map the metabolic changes between the hypothyroid and euthyroid states. frontiersin.orgnih.govsemanticscholar.org These analyses have successfully identified significant alterations in various metabolic pathways. nih.gov In such studies, Thyroxine-Acyl-beta-D-Glucuronide can be identified by its precise mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS analysis. uni.lueuropa.eunih.gov This approach allows researchers to confirm the presence of the metabolite in biological samples and study how its levels change in response to different physiological or pathological conditions. frontiersin.orgnih.gov

Table 2: Example Metabolite Classes Dysregulated in Thyroid Disorders Identified via Metabolomics

| Metabolite Class | Change with Treatment/Euthyroid State | Implied Metabolic Shift | Supporting Reference(s) |

| Acylcarnitines | Decrease | Enhanced β-oxidation and fatty acid transport | semanticscholar.org |

| Ceramides | Decrease | Alteration in lipid metabolism | semanticscholar.org |

| Phosphatidylcholines | Decrease | Shift in lipid membrane components | semanticscholar.org |

| Peptides | Decrease | Change in protein synthesis/turnover | semanticscholar.org |

| Glycocholic Acid | Increase | Stimulation of bile acid production | semanticscholar.org |

Flux Analysis to Understand Thyroxine-Acyl-beta-D-Glucuronide Metabolic Pathways

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. While direct MFA studies on Thyroxine-Acyl-beta-D-Glucuronide are not widely published, the framework is applicable. MFA would involve creating a stoichiometric model of all known thyroxine metabolic pathways, including deiodination, sulfation, oxidative deamination, and glucuronidation (both phenolic and acyl). researchgate.netresearchgate.net

By introducing isotopically labeled thyroxine (e.g., containing ¹³C or ¹⁵N) into an in vitro or in vivo system, researchers can trace the labeled atoms as they are incorporated into various metabolites. Measuring the isotopic enrichment in Thyroxine-Acyl-beta-D-Glucuronide and other downstream products allows for the calculation of the flux through the glucuronidation pathway relative to competing pathways. youtube.com This approach could quantify how the metabolic fate of thyroxine shifts in the presence of UGT inducers or inhibitors, providing a dynamic understanding of its metabolism. researchgate.netnih.gov

Chemical Biology Approaches to Modulate Glucuronidation Pathways

Chemical biology utilizes small molecules as tools to probe and manipulate biological processes. In the context of thyroxine glucuronidation, this involves the use of specific inhibitors to modulate the activity of UGT enzymes, thereby clarifying the role of the glucuronidation pathway.

The development of selective UGT inhibitors is a key goal. nih.govnih.gov For example, research has focused on identifying small molecules that can selectively inhibit one UGT isoform over others. nih.gov One strategy combines NMR-based fragment screening with in vitro glucuronidation assays to identify chemical scaffolds that bind to UGT enzymes. nih.govnih.gov These fragments can then be developed into more potent and selective inhibitors. For instance, this approach has successfully identified fragments that selectively inhibit UGT1A1 or UGT1A4. nih.gov

These selective inhibitors serve as powerful chemical probes. By treating cells or microsomal preparations with an inhibitor specific to the UGT isoform responsible for thyroxine acyl-glucuronidation (such as UGT1A3), researchers can observe the resulting downstream effects. nih.gov A decrease in the formation of Thyroxine-Acyl-beta-D-Glucuronide, coupled with a potential increase in other metabolites, would provide direct evidence for the role of that specific UGT isoform in the pathway. This approach is crucial for validating findings from computational and proteomic studies and for understanding potential drug-hormone interactions. nih.govsolvobiotech.comevotec.com

Table 3: Examples of UGT Inhibitors and their Characteristics

| Inhibitor | Target UGT Isoform(s) | Mechanism/Type | Supporting Reference(s) |

| Nilotinib | UGT1A1 | Potent Noncompetitive | nih.gov |

| Silybin | UGT1A1 | Positive Control Inhibitor | evotec.com |

| Atazanavir | UGT1A1 | Positive Control Inhibitor | evotec.com |

| Quinidine | UGT1A3 | Positive Control Inhibitor | evotec.com |

| Diclofenac | UGT1A4, UGT1A6, UGT1A9, UGT2B7 | Positive Control Inhibitor | evotec.com |

| Imipramine | Multi-UGT inhibitor | Positive Control Inhibitor | nih.gov |

| 1,2,3,6-Tetragalloylglucose | UGT1A1 | Competitive | medchemexpress.com |

Development of Specific Inhibitors or Activators of UGTs or GUSB for Research Tools

The study of Thyroxine-Acyl-beta-D-Glucuronide is intrinsically linked to the enzymes responsible for its formation and cleavage: UDP-glucuronosyltransferases (UGTs) and beta-glucuronidase (GUSB). The development of specific inhibitors and activators for these enzymes is a critical frontier for creating precise research tools to elucidate the lifecycle and physiological role of this metabolite.

Glucuronidation is a key pathway in the metabolism of thyroid hormones, facilitating their elimination. oup.com In humans, several UGT isoforms have been identified as responsible for the glucuronidation of thyroxine (T4), the precursor to Thyroxine-Acyl-beta-D-Glucuronide. The primary enzymes involved are from the UGT1A subfamily, specifically UGT1A1, UGT1A3, and UGT1A9, with UGT1A8 and UGT1A10 also showing activity. nih.govnih.govdoi.orgnih.gov The formation of the acyl glucuronide, specifically, is catalyzed predominantly by UGT1A3. nih.gov Given the involvement of multiple enzymes, isoform-specific inhibitors are essential to dissect the contribution of each UGT to T4 glucuronidation in different tissues and under various physiological conditions.

Research has demonstrated that various compounds can inhibit UGT activity. For instance, thyroxine itself has been shown to competitively inhibit UGT1A1. latamjpharm.orgnih.gov Other substances, such as certain tyrosine kinase inhibitors (e.g., nilotinib, regorafenib, sorafenib), also exhibit potent inhibitory effects on UGT1A1. nih.gov While these findings are significant, many existing inhibitors lack the specificity needed for precise research applications, as they often inhibit multiple UGT isoforms. nih.gov The development of highly selective inhibitors would allow researchers to modulate the production of Thyroxine-Acyl-beta-D-Glucuronide by targeting a single UGT enzyme, thereby clarifying its specific metabolic pathway.

Conversely, the deconjugation of glucuronidated hormones by beta-glucuronidase (GUSB), an enzyme present in various tissues and produced by gut microbiota, regenerates the active hormone. nih.govnih.govresearchgate.net This process is crucial for the enterohepatic circulation and local tissue availability of thyroid hormones. nih.gov Specific inhibitors of GUSB could be used as research tools to prevent the deconjugation of Thyroxine-Acyl-beta-D-Glucuronide, allowing for the study of its distribution, excretion, and direct biological effects, if any, in its conjugated form. Similarly, specific activators could be employed to enhance deconjugation at specific sites, helping to understand the localized reactivation of thyroid hormone.

The creation of these specific molecular probes—be they inhibitors or activators—is a key objective in advancing the understanding of thyroid hormone metabolism. Such tools would enable more controlled in vitro and in vivo experiments, moving beyond broad observations to a mechanistic understanding of the role of Thyroxine-Acyl-beta-D-Glucuronide. nih.gov

Synthetic Glycochemistry for Analog Development and Mechanistic Probes

Synthetic glycochemistry offers a powerful avenue for advancing research on Thyroxine-Acyl-beta-D-Glucuronide by enabling the creation of custom-designed molecular tools. This subfield of chemistry focuses on the synthesis of complex carbohydrate-containing molecules, providing the means to generate structural analogs and mechanistic probes to investigate the formation, transport, and fate of this specific metabolite.

The ability to synthesize Thyroxine-Acyl-beta-D-Glucuronide and its isomers is fundamental. Chemical synthesis allows for the production of pure standards for analytical methods, such as liquid chromatography-mass spectrometry (LC/MS), which are essential for accurately identifying and quantifying the metabolite in biological samples. doi.orgnih.gov Furthermore, synthetic routes can be adapted to introduce stable isotopes (e.g., ¹³C, ¹⁵N) into the thyroxine or glucuronic acid moiety. These isotopically labeled analogs serve as invaluable tracers in metabolic studies to follow the precise pathway of the molecule in vivo without ambiguity.

Beyond creating the native molecule, synthetic glycochemistry allows for the development of a diverse array of structural analogs. By systematically modifying the glucuronic acid or the thyroxine backbone, researchers can create probes to explore structure-activity relationships. For example:

Non-hydrolyzable Analogs: Replacing the oxygen of the glycosidic bond with a sulfur (S-glycoside) or a methylene (B1212753) group (C-glycoside) would generate analogs that are resistant to cleavage by beta-glucuronidase. These probes would be instrumental in studying the direct interactions of the conjugated form with transporters or potential receptors, as they would remain intact within the biological system.

Fluorescently or Biotin-Tagged Analogs: Attaching a fluorescent tag or a biotin (B1667282) molecule to the glucuronide structure would create probes for visualizing the cellular and subcellular distribution of the metabolite. These tools could be used in microscopy and binding assays to identify specific transporters or proteins that interact with Thyroxine-Acyl-beta-D-Glucuronide.

Analogs with Altered Stereochemistry: Synthesizing analogs with different stereochemical configurations in the glucuronic acid part can help to probe the specificity of the active sites of UGT enzymes and beta-glucuronidase.

The development of such synthetic probes is crucial for moving from correlational studies to direct mechanistic investigations. nih.gov These custom-built molecules are essential for identifying the specific proteins that handle Thyroxine-Acyl-beta-D-Glucuronide, understanding the kinetics of its transformations, and ultimately clarifying its precise role in the complex network of thyroid hormone regulation. nih.gov

Data Tables

Detailed Research Findings

| Research Area | Key Finding | Primary Enzymes/Molecules Involved | Significance for Research |

|---|---|---|---|

| UGT Isoform Identification | Multiple UGT1A subfamily enzymes (1A1, 1A3, 1A9, 1A8, 1A10) are involved in thyroxine glucuronidation. nih.govnih.gov UGT1A3 is the major isoform for forming the acyl glucuronide. nih.gov | UGT1A1, UGT1A3, UGT1A9, UGT1A8, UGT1A10 | Highlights the need for isoform-specific inhibitors to dissect the contribution of each enzyme. |

| UGT Inhibition | Thyroxine itself and certain drugs (e.g., tyrosine kinase inhibitors) can inhibit UGT1A1 activity. latamjpharm.orgnih.govnih.gov | UGT1A1, Thyroxine, Nilotinib, Regorafenib | Provides a basis for developing more potent and specific inhibitors as research tools. |

| Deconjugation by GUSB | Beta-glucuronidase (GUSB) in tissues and from gut microbiota can deconjugate glucuronidated hormones, regenerating the active form. nih.govnih.gov | Beta-glucuronidase (GUSB) | Suggests that GUSB inhibitors could be used to study the direct effects of the conjugated metabolite. |

| Synthetic Chemistry Applications | LC/MS methods have been developed to separate and characterize phenolic and acyl glucuronides of T4, enabled by synthetic standards. doi.orgnih.gov | Thyroxine-Acyl-beta-D-Glucuronide | Demonstrates the foundational role of synthesis in creating analytical standards for accurate quantification. |

| Thyroid Hormone Analogs | Development of thyroid hormone analogues and mimetics is a strategy to probe receptor interactions and metabolic pathways. nih.gov | Thyroid Hormone Receptors, Deiodinases | Supports the rationale for creating non-hydrolyzable or tagged analogs of Thyroxine-Acyl-beta-D-Glucuronide to use as mechanistic probes. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Thyroxine Acyl-beta-D-Glucuronide in vitro?

- Methodological Answer : Thyroxine acyl-beta-D-glucuronide can be synthesized via enzymatic conjugation using UDP-glucuronosyltransferase (UGT) isoforms. A typical protocol involves incubating thyroxine with UDP-glucuronic acid (UDPGA) and microsomal UGT enzymes (e.g., liver microsomes). Reaction conditions (pH 7.4, 37°C, 1–2 hours) and substrate concentrations should be optimized using LC-MS/MS to monitor conjugation efficiency . For structural validation, nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is recommended to confirm the glucuronide moiety’s position (acyl vs. phenolic conjugation) .

Q. How is Thyroxine Acyl-beta-D-Glucuronide quantified in biological samples like plasma or urine?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation includes protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to isolate the glucuronide conjugate. Key parameters:

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : Negative-ion mode with MRM transitions (e.g., m/z 753 → 577 for the glucuronide) .

Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of Thyroxine Acyl-beta-D-Glucuronide under physiological and storage conditions?

- Methodological Answer :

- Physiological Stability : Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C. Use LC-MS/MS to measure degradation over 24 hours. Compare half-life () across conditions to predict in vivo stability .

- Storage Stability : Conduct accelerated degradation studies by storing the compound at 25°C/60% relative humidity (RH) and 40°C/75% RH. Monitor degradation products (e.g., free thyroxine) monthly for up to 6 months. Protect from light and moisture to prevent acyl migration .

Q. What experimental strategies resolve contradictions in reported enzyme kinetics for Thyroxine Acyl-beta-D-Glucuronide hydrolysis by β-glucuronidase?

- Methodological Answer :

- Kinetic Assay Design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-beta-D-glucuronide) as positive controls to calibrate β-glucuronidase activity . For thyroxine glucuronide, measure hydrolysis rates via LC-MS/MS under varied pH (4.5–7.0) and enzyme concentrations.

- Data Normalization : Account for enzyme lot variability using standardized units (e.g., 1 U = 1 µmole substrate hydrolyzed/min). Include inhibitors like D-saccharic acid 1,4-lactone to confirm β-glucuronidase specificity .

- Statistical Analysis : Apply Michaelis-Menten kinetics with nonlinear regression to calculate and . Address outliers by testing for endogenous interferents (e.g., bilirubin in hepatic samples) .

Q. How can researchers differentiate Thyroxine Acyl-beta-D-Glucuronide from other glucuronide conjugates in complex matrices?

- Methodological Answer :

- Chromatographic Separation : Use a hydrophilic interaction liquid chromatography (HILIC) column to resolve polar glucuronides from nonpolar matrix components.

- Isotopic Labeling : Synthesize -labeled thyroxine glucuronide as a tracer to distinguish it from endogenous glucuronides during LC-MS analysis .

- Enzymatic Confirmation : Treat samples with β-glucuronidase (E. coli source) and re-analyze. A decrease in the target peak confirms glucuronide identity .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting Thyroxine Acyl-beta-D-Glucuronide as a biomarker for thyroid function?

- Answer :

- Pitfall 1 : Acyl glucuronides are prone to hydrolysis in acidic urine, leading to underestimation of concentrations.

- Solution : Stabilize samples with phosphate buffer (pH 7.0) and store at -80°C immediately post-collection .

- Pitfall 2 : Cross-reactivity with structurally similar glucuronides (e.g., T3-glucuronide) in immunoassays.

- Solution : Validate assays using LC-MS/MS as a reference method and employ monoclonal antibodies with high specificity for the acyl-linked glucuronide .

Q. How to optimize in vivo studies to evaluate Thyroxine Acyl-beta-D-Glucuronide’s pharmacokinetics?

- Answer :

- Dosing Strategy : Administer thyroxine intravenously and orally to compare bioavailability. Collect serial blood samples (0–48 hours) for LC-MS/MS analysis.

- Compartmental Modeling : Use non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) to estimate clearance, volume of distribution, and enterohepatic recirculation .

- Tissue Distribution : Perform autoradiography with -labeled thyroxine glucuronide to identify accumulation sites (e.g., liver, thyroid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.